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Compound of Interest

Compound Name: Paroxypropione

Cat. No.: B143161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal

estrogen that has garnered interest in research for its antigonadotropic properties and its

potential applications in areas such as oncology.[1] This technical guide provides a

comprehensive overview of the synthesis of paroxypropione, offering detailed experimental

protocols, quantitative data, and insights into its mechanism of action for research and

development purposes. The primary synthetic route discussed is the Fries rearrangement of

phenyl propionate, a reliable method for producing hydroxyaryl ketones. This document is

intended to serve as a practical resource for chemists and pharmacologists engaged in the

synthesis and evaluation of paroxypropione and related compounds.

Chemical Properties and Data
A summary of the key chemical and physical properties of paroxypropione is presented below.

This data is essential for its handling, characterization, and application in a research setting.
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Property Value Reference

IUPAC Name
1-(4-hydroxyphenyl)propan-1-

one
[1][2]

Synonyms

Paroxypropione, p-

Hydroxypropiophenone, 4'-

Hydroxypropiophenone

[1][3]

CAS Number 70-70-2 [1][2]

Molecular Formula C9H10O2 [1][2]

Molecular Weight 150.17 g/mol [1][4]

Appearance White crystalline powder [5]

Melting Point 149-152 °C

Solubility Soluble in DMSO (100 mg/mL) [6][7][8]

Storage Store at -20°C [6][7][8]

Synthesis of Paroxypropione
The most common and highest-yielding method for the synthesis of paroxypropione is

through the Fries rearrangement of phenyl propionate.[1] This process involves two main steps:

the esterification of phenol to produce phenyl propionate, followed by the Lewis acid-catalyzed

rearrangement to yield p-hydroxypropiophenone (paroxypropione) and its ortho isomer.

Synthesis Workflow
The overall workflow for the synthesis of paroxypropione is depicted below.

Phenol

Esterification

Propionyl Chloride

Phenyl Propionate Fries Rearrangement
(Lewis Acid Catalyst)

Mixture of o- and
p-hydroxypropiophenone

Separation/
Purification

Paroxypropione
(p-hydroxypropiophenone)

o-hydroxypropiophenone
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Caption: Overall workflow for the synthesis of paroxypropione.

Experimental Protocols
This procedure describes the formation of the precursor ester, phenyl propionate, from phenol

and propionyl chloride.

Materials:

Phenol

Propionyl chloride

Pyridine (optional, as a base to neutralize HCl)

Anhydrous diethyl ether (as solvent)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

phenol in anhydrous diethyl ether.

Slowly add propionyl chloride to the solution. If pyridine is used, it should be added

cautiously to the reaction mixture.

The reaction is typically exothermic and may require cooling to maintain a moderate

temperature.

Stir the mixture at room temperature until the evolution of HCl gas ceases (if pyridine is not

used).

The reaction mixture is then washed with water, a dilute sodium bicarbonate solution, and

finally with brine.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain

crude phenyl propionate.
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The crude product can be purified by distillation under reduced pressure.

This protocol details the rearrangement of phenyl propionate to p-hydroxypropiophenone

(paroxypropione) using aluminum chloride as the Lewis acid catalyst.

Materials:

Phenyl propionate

Anhydrous aluminum chloride (AlCl3)

Carbon disulfide (CS2) or nitrobenzene (as solvent)

Hydrochloric acid (concentrated)

Methanol or Ethanol (for recrystallization)

Procedure:

In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and

a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide.

Through the dropping funnel, slowly add phenyl propionate to the stirred suspension. The

reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

After the addition is complete, heat the reaction mixture to reflux for several hours.

Carefully distill off the carbon disulfide.

Heat the remaining reaction mixture to a higher temperature (e.g., 130-150°C) for a few

hours to complete the rearrangement.

Cool the reaction mixture and decompose the aluminum complex by the slow addition of a

mixture of crushed ice and concentrated hydrochloric acid.

The resulting mixture will contain both the para (paroxypropione) and ortho isomers of

hydroxypropiophenone.
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The solid p-hydroxypropiophenone can be isolated by filtration and purified by

recrystallization from methanol or ethanol. The oily ortho isomer remains in the filtrate.

Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the

synthesis of paroxypropione via the Fries rearrangement.

Parameter Value/Range Notes

Yield of Phenyl Propionate >90%
Dependent on purification

method.

Yield of p-

hydroxypropiophenone
45-72%

Varies with solvent and

reaction temperature. Lower

temperatures favor the para

isomer.

Yield of o-

hydroxypropiophenone
30-40%

Higher temperatures tend to

increase the yield of the ortho

isomer.

Purity (after recrystallization) >98%
Can be assessed by HPLC or

melting point determination.

Characterization Data
Proper characterization is crucial to confirm the identity and purity of the synthesized

paroxypropione.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b143161?utm_src=pdf-body
https://www.benchchem.com/product/b143161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Technique Expected Results

¹H NMR

Signals corresponding to the ethyl group (triplet

and quartet), aromatic protons, and the hydroxyl

proton.

¹³C NMR
Resonances for the carbonyl carbon, aromatic

carbons, and the ethyl group carbons.

Infrared (IR) Spectroscopy

Characteristic peaks for the hydroxyl (O-H)

stretch, carbonyl (C=O) stretch, and aromatic C-

H and C=C stretches.

Mass Spectrometry (MS)

Molecular ion peak corresponding to the

molecular weight of paroxypropione (150.17

g/mol ).

Mechanism of Action and Signaling Pathways
Paroxypropione's biological effects are primarily attributed to its interaction with the estrogen

receptor and its influence on microtubule dynamics.

Estrogen Receptor Signaling Pathway
As a non-steroidal estrogen, paroxypropione can bind to estrogen receptors (ERα and ERβ),

initiating a signaling cascade that can modulate gene expression. This is a key mechanism

underlying its antigonadotropic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

